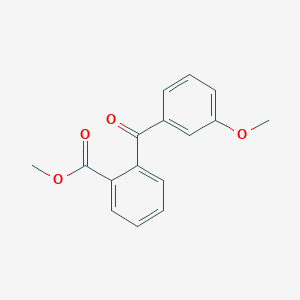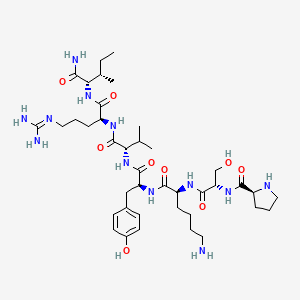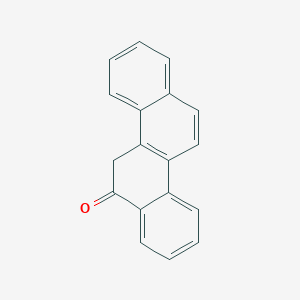
4-(4-Chlorobenzoyl)phenyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)phenyl octadecanoate is a chemical compound with the molecular formula C31H43ClO3 . It is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol, with the elimination of water. This compound features a chlorobenzoyl group attached to a phenyl ring, which is further connected to an octadecanoate chain.
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Analyse Chemischer Reaktionen
As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(4-chlorobenzoyl)phenol and octadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)phenyl octadecanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of esters in biological systems.
Medicine: It may serve as a model compound for studying the pharmacokinetics and pharmacodynamics of ester-containing drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorobenzoyl)phenyl octadecanoate can be compared with other esters and chlorobenzoyl-containing compounds:
Ethyl benzoate: Similar ester structure but with a benzoate group instead of an octadecanoate chain.
Methyl acetate: A simpler ester with a shorter alkyl chain.
4-(4-Chlorobenzoyl)phenol: Lacks the octadecanoate chain, making it less hydrophobic and more reactive in substitution reactions.
These comparisons highlight the unique properties of this compound, such as its long hydrophobic chain and the presence of a reactive chlorobenzoyl group.
Eigenschaften
CAS-Nummer |
142857-26-9 |
|---|---|
Molekularformel |
C31H43ClO3 |
Molekulargewicht |
499.1 g/mol |
IUPAC-Name |
[4-(4-chlorobenzoyl)phenyl] octadecanoate |
InChI |
InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3 |
InChI-Schlüssel |
CYXFLKXWGSARNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)




![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)

